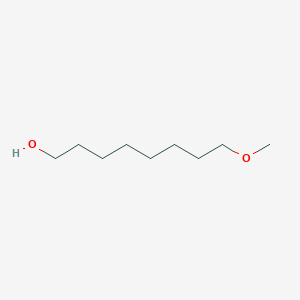

8-Methoxyoctan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxyoctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-11-9-7-5-3-2-4-6-8-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOSHTQWZMBEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60525148 | |

| Record name | 8-Methoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51308-90-8 | |

| Record name | 8-Methoxyoctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60525148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methoxyoctan-1-ol: Structure, Properties, and Synthesis

Abstract

8-Methoxyoctan-1-ol is a bifunctional organic molecule featuring both a primary alcohol and a methyl ether within its eight-carbon aliphatic chain. This unique structure imparts amphiphilic properties, making it a subject of interest in materials science, specialty chemical formulation, and as a versatile building block in organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, plausible synthetic routes, and essential safety protocols. The content is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for laboratory and industrial applications.

Molecular Structure and Chemical Identity

This compound is a linear C8 alkyl chain functionalized with a hydroxyl group at the C1 position and a methoxy group at the C8 position. This arrangement positions the two oxygen-containing functional groups at opposite ends of the molecule, a key feature influencing its chemical behavior and physical properties.

The molecule's identity is defined by the following identifiers:

-

Chemical Name: this compound[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The combination of a polar alcohol head and a less polar ether tail on a lipophilic carbon backbone results in balanced properties suitable for various applications. The terminal hydroxyl group is capable of hydrogen bonding, which influences its boiling point and solubility, while the ether group provides a second site for hydrogen bond acceptance.

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Density | 0.886 g/cm³ | [1] |

| Boiling Point | 236.78 °C | [1] |

| Flash Point | 65.09 °C | [1] |

| Refractive Index | 1.433 | [1] |

| XLogP3 | 1.97 | [1] |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 8 | [1] |

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups. While specific spectra for this exact compound are not widely published, a theoretical analysis based on established principles provides a reliable characterization framework.[4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

~3.64 ppm (triplet): Protons on the carbon adjacent to the hydroxyl group (-CH₂OH).

-

~3.41 ppm (triplet): Protons on the carbon adjacent to the ether oxygen (-CH₂OCH₃).

-

~3.35 ppm (singlet): Protons of the methoxy group (-OCH₃).

-

~1.2-1.6 ppm (multiplets): Protons of the six methylene groups in the central alkyl chain (- (CH₂)₆ -).

-

Variable (broad singlet): The hydroxyl proton (-OH), whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a clear map of the nine unique carbon atoms:

-

~62 ppm: Carbon of the hydroxymethyl group (-CH₂OH).

-

~72 ppm: Carbon attached to the ether oxygen (-CH₂OCH₃).

-

~59 ppm: Carbon of the methoxy group (-OCH₃).

-

~25-33 ppm: Carbons of the internal alkyl chain, with distinct signals for each due to their differing distances from the functional groups.

Infrared (IR) Spectroscopy

IR analysis is used to confirm the presence of the key functional groups:[6]

-

Broad peak, ~3300-3400 cm⁻¹: O-H stretching vibration from the terminal alcohol group, indicative of hydrogen bonding.

-

Sharp peaks, ~2850-2950 cm⁻¹: C-H stretching vibrations from the alkyl chain and methoxy group.

-

Strong peak, ~1100-1120 cm⁻¹: C-O stretching vibration, characteristic of both the primary alcohol and the ether linkage.

Mass Spectrometry (MS)

Electron-impact mass spectrometry (EI-MS) would be used to determine the molecular weight and fragmentation patterns:[6]

-

Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would include the loss of water (m/z = 142), loss of a methoxy group (m/z = 129), and alpha-cleavage adjacent to the alcohol, leading to a fragment at m/z = 31 (-CH₂OH⁺).

Synthesis and Manufacturing

While multiple synthetic routes to this compound are conceivable, a common and logical laboratory-scale approach involves the selective monofunctionalization of a symmetric precursor like 1,8-octanediol. The Williamson ether synthesis is a classic and reliable method for this transformation.

Experimental Protocol: Synthesis via Monomethylation of 1,8-Octanediol

This protocol describes a self-validating system where the progress of each step can be monitored by techniques like Thin Layer Chromatography (TLC).

Step 1: Monoprotection of 1,8-Octanediol

-

Causality: To prevent the methylation of both hydroxyl groups, one must be selectively protected. A bulky protecting group like trityl chloride is ideal as it reacts preferentially with the less-hindered primary alcohol and its removal is straightforward.

-

Dissolve 1,8-octanediol (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trityl chloride (1 equivalent) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion via TLC.

-

Upon completion, quench with water and perform a standard aqueous workup. Purify the crude product via column chromatography to isolate the mono-protected diol.

Step 2: Methylation of the Free Hydroxyl Group (Williamson Ether Synthesis)

-

Causality: The free hydroxyl group is deprotonated with a strong base to form an alkoxide, which acts as a potent nucleophile to attack a methylating agent.

-

Dissolve the mono-tritylated octanediol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) carefully at 0°C.

-

Stir for 30 minutes to allow for complete deprotonation.

-

Add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

-

Stir at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by adding saturated ammonium chloride solution. Extract the product with ethyl acetate and purify by chromatography.

Step 3: Deprotection to Yield this compound

-

Causality: The trityl group is acid-labile and can be removed under mild acidic conditions without cleaving the newly formed methyl ether.

-

Dissolve the protected ether in a mixture of DCM and methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Perform an aqueous workup and purify the final product, this compound, by flash column chromatography or distillation.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups.

Caption: Key reactive sites of this compound.

-

Alcohol Group: The primary alcohol can be readily oxidized to 8-methoxyoctanal or further to 8-methoxyoctanoic acid using appropriate oxidizing agents. It can also undergo esterification with carboxylic acids or their derivatives, and be converted to an alkyl halide.

-

Ether Group: The methyl ether is chemically robust and stable to most reaction conditions, except for strong protic acids like HBr or HI, which can cleave the ether bond.

Potential Applications:

-

Specialty Solvent: Its amphiphilic nature could make it a useful solvent for processes requiring the solubilization of both polar and non-polar reagents.

-

Surfactant Precursor: The structure is ideal for modification into non-ionic surfactants or other surface-active agents.

-

Pharmaceutical Intermediate: As a functionalized alkyl chain, it serves as a valuable building block for synthesizing more complex active pharmaceutical ingredients (APIs).

-

Research Chemical: It is used as a biochemical for proteomics research.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific, detailed safety data sheet (SDS) is not widely available, general precautions for aliphatic alcohols and ethers should be strictly followed.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.[7][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid:

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.[7]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[7]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

Conclusion

This compound is a structurally well-defined bifunctional molecule with a clear set of physicochemical and spectroscopic properties. Its synthesis is achievable through established organic chemistry methodologies, offering access to a versatile building block for further chemical innovation. Its balanced properties make it a compound of interest for applications ranging from materials science to pharmaceutical development. Adherence to standard safety protocols is essential for its handling and use in a research or industrial setting.

References

-

iChemical. (n.d.). 8-methoxycarbonyl octanol, CAS No. 34957-73-8. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024, January 8). 8-ethoxyoctan-1-ol,methane | CAS#:68603-25-8. Retrieved from [Link]

-

Methanex Corporation. (2013, December 5). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxynaphthalene-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

BTEC Applied Science Level 3. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxybutan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Banerjee, A. K., et al. (2024, May 9). Synthesis of 8-Methoxy-1-Tetralone. Canadian Center of Science and Education. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ChemComplete. (2020, March 12). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 8. YouTube. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (7E)-8-methoxy-7-octen-5-yn-4-ol. Retrieved from [Link]

-

PubChem. (2017, August 31). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). Ch. 8 Summary of Reactions - Organic Chemistry. Retrieved from [Link]

-

Banerjee, A. K., et al. (2024). Synthesis of 8-Methoxy-1-Tetralone. International Journal of Chemistry, 16(2), 24. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2015, December 1). Reaction of 8,8-diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile with Ketoximes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Octanol (CAS 111-87-5). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxyoctane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 8-Methoxyoctan-4-yloxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of 8-methylnonane-1,6,7-trien-4-one and related allenes as potentially useful synthetic precursors. Retrieved from [Link]

-

CHIP. (2025, May 10). Teure Vierbeiner: Wo die Hundesteuer besonders hoch ist. Retrieved from [Link]

-

CHIP. (2025, April 25). Hunde-OP-Versicherungen im Test der Stiftung Warentest: Nur wenige schneiden gut ab. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H20O2 | CID 13180895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. One moment, please... [chemistrysteps.com]

- 5. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. methanex.com [methanex.com]

Introduction: Elucidating the Bifunctional Architecture of 8-Methoxyoctan-1-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methoxyoctan-1-ol

This compound (C₉H₂₀O₂) is a linear-chain organic compound featuring two distinct oxygen-containing functional groups: a terminal primary alcohol (-OH) and a terminal methoxy ether (-OCH₃). This bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the creation of specialized polymers, surfactants, and complex molecules where differential reactivity of the two termini is desired.

The unambiguous confirmation of its structure and the assessment of its purity are paramount for its application in research and development. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide offers a comprehensive exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The narrative is designed to not only present the data but to explain the underlying principles and the rationale behind the observed spectral features, reflecting a field-proven approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy is the cornerstone of molecular structure determination, offering precise information about the chemical environment of each nucleus. For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the carbon backbone and the placement of the functional groups.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: ¹H NMR is the initial and most informative experiment. The choice of a standard high-field instrument (e.g., 400 MHz or higher) ensures sufficient signal dispersion to resolve the multiplets of the long alkyl chain. Deuterated chloroform (CDCl₃) is a common solvent as it is chemically inert and its residual peak is well-documented. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for universal referencing. The addition of a drop of D₂O in a subsequent experiment is a classic technique to unequivocally identify the labile hydroxyl proton through H/D exchange.[1][2]

Experimental Protocol: Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.

-

Standard Addition: Ensure the CDCl₃ contains 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Acquisition: Acquire the spectrum using standard pulse programs. For D₂O exchange, add one drop of D₂O, shake the tube vigorously for 30 seconds, allow the layers to settle, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.[1]

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methoxy group, the protons adjacent to the two oxygen atoms, the hydroxyl proton, and the methylene chain.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| a | ~3.64 | 2H | Triplet (t) | -CH₂OH (C1-H) |

| b | ~3.38 | 2H | Triplet (t) | -CH₂OCH₃ (C8-H) |

| c | ~3.31 | 3H | Singlet (s) | -OCH₃ |

| d | ~1.57 | 4H | Multiplet (m) | -CH₂CH₂OH & -CH₂CH₂OCH₃ (C2-H, C7-H) |

| e | ~1.33 | 8H | Multiplet (m) | -(CH₂)₄- (C3-H, C4-H, C5-H, C6-H) |

| f | ~1.6 (variable) | 1H | Singlet (broad) | -OH |

-

Downfield Signals (a, b, c): The protons on carbons directly attached to oxygen atoms are deshielded and thus appear at the lowest field.[3][4] The protons on C1 (-CH₂OH) at ~3.64 ppm and C8 (-CH₂OCH₃) at ~3.38 ppm both appear as triplets because they are coupled to the two protons on their respective adjacent carbons (C2 and C7). The methoxy protons (-OCH₃) at ~3.31 ppm are chemically unique and have no adjacent protons, resulting in a sharp singlet with an integration of 3H.

-

Alkyl Chain Signals (d, e): The methylene protons of the long alkyl chain (C2 through C7) are shielded relative to the termini and appear in the typical alkane region of ~1.3-1.6 ppm. The signals for the C2/C7 and C3-C6 protons overlap to form complex multiplets.

-

Hydroxyl Proton (f): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[2] It typically appears as a broad singlet and will disappear upon shaking the sample with D₂O.

¹³C NMR Spectroscopy

Causality Behind Experimental Choices: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of single lines, where each line represents a unique carbon environment. This directly confirms the number of chemically distinct carbons. Further insight is gained from a Distortionless Enhancement by Polarization Transfer (DEPT) experiment. A DEPT-135 experiment is particularly useful as it differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks.[5]

Data Interpretation and Analysis

The molecule has nine carbon atoms, all of which are chemically inequivalent, leading to nine distinct signals in the ¹³C NMR spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| ~72.9 | Negative | C8 (-CH₂OCH₃) |

| ~63.1 | Negative | C1 (-CH₂OH) |

| ~58.5 | Positive | C9 (-OCH₃) |

| ~32.8 | Negative | C2 |

| ~29.7 | Negative | C7 |

| ~29.5 | Negative | C4 or C5 |

| ~29.4 | Negative | C5 or C4 |

| ~26.2 | Negative | C6 |

| ~25.7 | Negative | C3 |

-

Deshielded Carbons: As with the proton spectrum, carbons bonded to oxygen are the most deshielded, appearing furthest downfield.[4][6] C8 (~72.9 ppm) and C1 (~63.1 ppm) are clearly distinguished from the rest of the alkyl chain. The methoxy carbon (C9) appears at ~58.5 ppm.

-

Alkyl Chain Carbons: The remaining six methylene carbons of the chain appear in the narrow range of ~25-33 ppm, which is typical for an aliphatic chain.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Principle & Rationale: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). For this compound, the two most critical absorptions are from the alcohol O-H bond and the C-O bonds of both the alcohol and ether moieties.

Experimental Protocol: Neat Sample Analysis

-

Sample Preparation: Place one drop of neat (undiluted) this compound onto the surface of a salt (NaCl or KBr) plate.

-

Assembly: Place a second salt plate on top, spreading the liquid into a thin film.

-

Acquisition: Mount the plates in the spectrometer and acquire the spectrum.

-

Cleaning: After analysis, thoroughly clean the salt plates with a dry solvent (e.g., anhydrous dichloromethane or hexane) to prevent damage.

Data Interpretation and Analysis

The IR spectrum provides definitive evidence for both the alcohol and ether functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 2925 & 2855 | Strong, Sharp | C-H Stretch (sp³) | Alkyl Chain |

| ~1115 | Strong, Sharp | C-O Stretch | Ether (C-O-C) |

| ~1055 | Strong, Sharp | C-O Stretch | Primary Alcohol |

-

O-H Stretch: The most prominent feature is the very broad, strong absorption band in the 3600-3200 cm⁻¹ region.[2][4] This is the classic signature of a hydrogen-bonded alcohol O-H stretch. The broadness is a direct result of the varying degrees of hydrogen bonding between molecules in the liquid state.[2][7]

-

C-H Stretch: The sharp, strong peaks just below 3000 cm⁻¹ (typically around 2925 and 2855 cm⁻¹) are characteristic of sp³ C-H stretching from the methylene and methyl groups of the alkyl chain.[8]

-

C-O Stretches (Fingerprint Region): The fingerprint region contains crucial information. Ethers show a characteristic C-O-C stretching absorption between 1050 and 1150 cm⁻¹.[6][9] Primary alcohols exhibit a strong C-O stretch between 1075 and 1000 cm⁻¹.[10] For this compound, these two strong bands are clearly visible around 1115 cm⁻¹ (ether) and 1055 cm⁻¹ (alcohol), confirming the presence of both functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle & Rationale: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), providing the molecular weight from the molecular ion (M⁺) and structural clues from the fragmentation pattern.

Experimental Protocol: Electron Ionization

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument.

-

Ionization: The sample is vaporized and enters an ionization chamber where it is bombarded with a 70 eV electron beam.

-

Acceleration & Separation: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their m/z ratio.

-

Detection: Ions are detected, and the data is plotted as relative abundance versus m/z.

Data Interpretation and Analysis

The mass spectrum confirms the molecular weight and reveals a fragmentation pattern consistent with the structure of a long-chain alkoxy alcohol. The molecular formula C₉H₂₀O₂ corresponds to a molecular weight of 160.25 g/mol .[11]

Table 4: Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 160 | [C₉H₂₀O₂]⁺ | Molecular Ion (M⁺) - often weak or absent |

| 142 | [C₉H₁₈O]⁺ | Loss of H₂O (M-18) |

| 129 | [C₈H₁₇O]⁺ | Loss of -OCH₃ (M-31) |

| 45 | [C₂H₅O]⁺ | Cleavage of C7-C8 bond, [CH₂OCH₃ + H]⁺ |

| 31 | [CH₃O]⁺ | Alpha-cleavage at C1, [CH₂OH]⁺ |

-

Molecular Ion (M⁺): For long-chain alcohols and ethers, the molecular ion peak at m/z 160 can be weak or entirely absent due to rapid fragmentation.[12][13]

-

Loss of Water (M-18): A peak at m/z 142 is characteristic of alcohols, resulting from the dehydration of the molecular ion.[14][15]

-

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and ethers.[4][12]

-

Cleavage of the C1-C2 bond (alpha to the alcohol) results in a resonance-stabilized ion at m/z 31 ([CH₂=OH]⁺), which is a hallmark of primary alcohols.[4]

-

Cleavage of the C7-C8 bond (beta to the ether oxygen) can lead to the formation of a fragment at m/z 45 ([CH₂=OCH₃]⁺).

-

-

Loss of Alkoxy Group: Cleavage of the C8-O bond can result in the loss of a methoxy radical (·OCH₃), leading to a peak at m/z 129.

Visualization of Key Fragmentation Pathways

Caption: Primary fragmentation pathways of this compound in EI-MS.

Safety and Handling

As a laboratory chemical, this compound requires standard safety protocols.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[16][17]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[16][18] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provide a cohesive and definitive structural confirmation of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the essential alcohol and ether functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation. This multi-technique approach represents a robust, self-validating system for the characterization of bifunctional molecules, ensuring material integrity for researchers, scientists, and drug development professionals.

References

-

Mocella, C. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Delaware. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

Gray, R. T., et al. (1975). Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. Journal of the Chemical Society, Perkin Transactions 2, 488-491. Retrieved from [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

-

Reddit. (2014, October 12). O Chem: Interpreting 'HNMR for an Alcohol. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PPG. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

-

Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from [Link]

-

Methanex Corporation. (2013, December 5). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of ethanol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 13.4: Spectroscopy of Alcohols. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 22). 8.4.1: Interpretting IR Spectra. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 5. azom.com [azom.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. echemi.com [echemi.com]

- 12. whitman.edu [whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. buyat.ppg.com [buyat.ppg.com]

- 18. methanex.com [methanex.com]

A Technical Guide to the Biological Investigation of 8-Methoxyoctan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unexplored Potential of 8-Methoxyoctan-1-ol

In the vast landscape of chemical entities, this compound stands as a molecule of untapped potential. A literature review reveals a conspicuous absence of dedicated research into its biological activities. This guide, therefore, deviates from a retrospective summary and instead adopts a forward-looking, strategic approach. As a Senior Application Scientist, my objective is to provide a comprehensive framework for the systematic investigation of this compound. We will leverage our understanding of structurally related molecules to build a logical and scientifically rigorous research plan. This document serves not as a mere compilation of existing data, but as a technical manual to unlock the potential biological significance of this compound.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is the bedrock of any biological investigation. These characteristics influence its solubility, membrane permeability, and potential interactions with biological systems.

Chemical Structure:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₂₀O₂[2]

-

Molecular Weight: 160.25 g/mol [1]

-

Structure: A linear eight-carbon chain with a terminal hydroxyl group (-OH) at position 1 and a methoxy group (-OCH₃) at position 8.

This bifunctional nature, possessing both a hydrophilic alcohol head and a lipophilic methoxy-terminated alkyl chain, suggests potential amphipathic properties that are crucial for biological interactions.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Weight | 160.25 g/mol | [1] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Boiling Point | 236.78 °C | [1] |

| Density | 0.886 g/cm³ | [1] |

| Refractive Index | 1.433 | [1] |

The XLogP3 value of 1.9 suggests a moderate lipophilicity, which is a key determinant for predicting a compound's ability to cross cellular membranes.

A Hypothesis-Driven Approach to Biological Activity

Given the lack of direct data, we must infer potential biological activities from structurally analogous compounds. The molecular architecture of this compound, a long-chain alcohol, points towards several plausible areas of investigation.

Antimicrobial and Antifungal Activity

Rationale: Long-chain fatty alcohols are known to possess significant antimicrobial properties.[3][4][5][6] Their efficacy is often correlated with the length of their aliphatic carbon chain, which allows them to intercalate into and disrupt the integrity of microbial cell membranes.[3][5] For instance, alcohols with chain lengths from C9 to C13 have demonstrated bactericidal activity against pathogens like Staphylococcus aureus and mycobacteria.[5][6][7] The primary mechanism is believed to be the permeabilization of the cell membrane, leading to the leakage of intracellular components and eventual cell death.[3][5]

Hypothesis for this compound: The C8 alkyl chain of this compound, coupled with its amphipathic nature, makes it a prime candidate for investigation as an antimicrobial agent. It may act by disrupting the lipid bilayer of bacterial or fungal cell membranes.

Cytotoxicity and Potential Anticancer Effects

Rationale: Compounds that disrupt cellular membranes can exhibit non-specific cytotoxicity.[8] This property, while a concern for general therapeutic use, can be harnessed in the context of oncology. The altered membrane composition and fluidity of cancer cells can sometimes render them more susceptible to membrane-active agents.

Hypothesis for this compound: At certain concentrations, this compound is likely to exhibit cytotoxicity against various cell lines. A key aspect of the investigation will be to determine its therapeutic index—the concentration at which it is toxic to cancer cells versus healthy, non-cancerous cells.

Anti-inflammatory Properties

Rationale: Inflammation is a complex process involving the activation of immune cells and the release of pro-inflammatory mediators. Some amphipathic molecules can modulate the activity of membrane-bound enzymes or receptors involved in inflammatory signaling pathways.

Hypothesis for this compound: this compound may modulate inflammatory responses in immune cells, such as macrophages. This could occur through the inhibition of pro-inflammatory mediator production, such as nitric oxide (NO) or cytokines.[9][10]

A Phased Experimental Framework for Biological Characterization

A systematic, multi-tiered approach is essential to efficiently characterize the biological profile of this compound. The following workflow is proposed, starting with broad screening assays and progressing to more specific, mechanism-of-action studies.

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed in the workflow. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[11]

Methodology:

-

Cell Seeding: Plate human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[11] Replace the old medium with the medium containing the various concentrations of the compound.

-

Controls:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.

-

Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

-

Untreated Control: Cells in culture medium only.

-

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

-

Serial Dilution: Add 50 µL of a stock solution of this compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls:

-

Growth Control: Wells with broth and inoculum only.

-

Sterility Control: Wells with broth only.

-

Positive Control: A known antibiotic (e.g., ampicillin).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[13]

Protocol: Anti-inflammatory Activity (Nitric Oxide Production Assay)

Principle: The Griess assay measures the production of nitric oxide (NO), a key pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[9][10]

Methodology:

-

Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere for 24 hours.[9]

-

Treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9] Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Type | IC₅₀ (µM) after 48h |

| HeLa | Cervical Cancer | 25.5 ± 2.1 |

| MCF-7 | Breast Cancer | 32.8 ± 3.5 |

| HEK293 | Non-cancerous Kidney | > 100 |

| Doxorubicin | Positive Control (HeLa) | 0.8 ± 0.1 |

Data would be presented as mean ± standard deviation from at least three independent experiments.

Table 2: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 128 |

| Candida albicans | Fungi | 256 |

| Ampicillin | Positive Control (S. aureus) | 0.5 |

Visualizing Mechanistic Pathways

Diagrams are essential for illustrating complex biological processes. The following diagram depicts a hypothesized mechanism of membrane disruption.

Caption: Hypothesized mechanism of membrane disruption by this compound.

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven framework for the initial biological characterization of this compound. The outlined experimental protocols, from broad screening to mechanistic studies, offer a clear path for researchers to follow. The preliminary hypotheses, based on the activities of structurally similar long-chain alcohols, suggest that antimicrobial and cytotoxic activities are the most promising avenues for initial investigation.[3][5][6] Should these foundational screenings yield positive results, further studies into specific mechanisms, in vivo efficacy, and safety profiling will be warranted. This systematic approach will ensure that the potential therapeutic value of this compound is thoroughly and efficiently explored.

References

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). [Link]

-

Structural functions of antimicrobial long-chain alcohols and phenols. PubMed. [Link]

-

Antimicrobial Assays. Linnaeus Bioscience. [Link]

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]

-

(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Molecules. [Link]

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PMC - National Institutes of Health (NIH). [Link]

-

Antibacterial activity of long-chain fatty alcohols against mycobacteria. PubMed. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

-

This compound | C9H20O2 | CID 13180895. PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C9H20O2 | CID 13180895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structural functions of antimicrobial long-chain alcohols and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of long-chain fatty alcohols against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Unlocking the Potential of 8-Methoxyoctan-1-ol: A Technical Guide for Researchers

In the dynamic landscape of chemical research and drug development, the exploration of novel molecular scaffolds is paramount to innovation. This guide delves into the untapped potential of 8-Methoxyoctan-1-ol, a bifunctional long-chain alcohol, presenting a forward-looking perspective on its applications in organic synthesis, drug delivery, and materials science. While direct research on this specific molecule is nascent, its structural attributes suggest a wealth of possibilities for scientific exploration. This document serves as a technical primer, offering both foundational knowledge and hypothetical, yet scientifically grounded, experimental frameworks to inspire further investigation.

Molecular Profile of this compound

This compound is a linear C8 alcohol functionalized with a terminal methoxy group. This unique combination of a primary alcohol and a terminal ether imparts amphiphilic character, suggesting its utility in a range of applications where interfacial activity and hydrogen bonding are crucial.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem[1] |

| Molecular Weight | 160.25 g/mol | PubChem[1] |

| CAS Number | 51308-90-8 | ECHEMI[2] |

| Boiling Point | 236.78 °C | ECHEMI[2] |

| Flash Point | 65.09 °C | ECHEMI[2] |

| Density | 0.886 g/cm³ | ECHEMI[2] |

| XLogP3 | 1.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group (a hydrogen bond acceptor) in a flexible eight-carbon chain makes this compound an intriguing candidate for molecular self-assembly and as a versatile building block in organic synthesis.[1]

Potential Research Applications

The true potential of this compound lies in its application as a versatile tool for researchers. The following sections outline several promising avenues for investigation, complete with hypothetical experimental designs.

A Novel Building Block in Organic Synthesis

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of more complex molecules.[3] The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, while the terminal methoxy group can be cleaved under specific conditions to reveal a second hydroxyl group. This allows for selective modification at either end of the molecule.

A bolaamphiphile is a molecule with hydrophilic groups at both ends of a hydrophobic chain. These molecules are of interest for their ability to form unique self-assembled structures, such as vesicles and nanotubes. This compound can serve as a precursor for a novel bolaamphiphile.

Experimental Protocol:

-

Oxidation of the Alcohol: Dissolve this compound in dichloromethane. Add pyridinium chlorochromate (PCC) in portions and stir at room temperature for 2 hours until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of silica gel to remove the chromium salts and evaporate the solvent to yield 8-methoxyoctanal.

-

Wittig Reaction: Prepare a solution of the phosphonium ylide from (3-carboxypropyl)triphenylphosphonium bromide and a strong base like sodium hydride in dry THF. Add the 8-methoxyoctanal dropwise to the ylide solution at 0°C and allow the reaction to warm to room temperature overnight. Quench the reaction with water, extract with ether, and purify by column chromatography to obtain the unsaturated carboxylic acid.

-

Hydrogenation: Dissolve the unsaturated carboxylic acid in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture at 50 psi for 4 hours. Filter off the catalyst and remove the solvent to yield the final saturated bolaamphiphile.

DOT Script for Synthetic Workflow:

Caption: Synthetic pathway for a novel bolaamphiphile.

Component in Advanced Drug Delivery Systems

Long-chain fatty alcohols are known to be valuable components in drug delivery systems, acting as penetration enhancers, co-surfactants, and building blocks for prodrugs and nanoassemblies.[4][5] The unique structure of this compound, with its terminal methoxy group, could offer advantages in tuning the hydrophobicity and release characteristics of such systems.[6]

Nanoemulsions are promising vehicles for the delivery of hydrophobic drugs like docetaxel.[7] this compound could function as a co-surfactant, stabilizing the oil-water interface and potentially enhancing the solubility of the drug.[8]

Experimental Protocol:

-

Oil Phase Preparation: Dissolve docetaxel and this compound in a suitable oil phase (e.g., medium-chain triglycerides).

-

Aqueous Phase Preparation: Dissolve a primary surfactant (e.g., Tween 80) in deionized water.

-

Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization.

-

Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

-

Characterization: Characterize the nanoemulsion for particle size, polydispersity index, zeta potential, drug loading, and in vitro drug release.

Table 2: Hypothetical Nanoemulsion Formulation

| Component | Function | Proposed Concentration (w/w %) |

| Docetaxel | Active Pharmaceutical Ingredient | 0.5 |

| Medium-Chain Triglycerides | Oil Phase | 10 |

| Tween 80 | Surfactant | 15 |

| This compound | Co-surfactant | 5 |

| Deionized Water | Aqueous Phase | 69.5 |

DOT Script for Nanoemulsion Structure:

Caption: Schematic of a drug-loaded nanoemulsion.

Co-surfactant in Microemulsion Systems for Enhanced Oil Recovery

Microemulsions are thermodynamically stable mixtures of oil, water, and surfactants that have applications in various fields, including enhanced oil recovery (EOR).[9][10] Co-surfactants, often medium-chain alcohols, are crucial for reducing interfacial tension and forming stable microemulsions.[8] this compound, with its amphiphilic nature, is a prime candidate for investigation as a co-surfactant in EOR applications.

Experimental Protocol:

-

Stock Solutions: Prepare stock solutions of a primary surfactant (e.g., sodium dodecyl sulfate) in brine, and a hydrocarbon oil (e.g., dodecane).

-

Sample Preparation: In a series of glass vials, mix varying ratios of the surfactant solution, brine, oil, and this compound as the co-surfactant.

-

Equilibration: Gently agitate the vials and allow them to equilibrate at a constant temperature for several days.

-

Phase Behavior Observation: Visually inspect the vials to identify the number and type of phases present (e.g., single-phase microemulsion, two-phase system with microemulsion in equilibrium with excess oil or water, three-phase system with microemulsion in equilibrium with both excess oil and water).

-

Phase Diagram Construction: Plot the compositions on a ternary or pseudo-ternary phase diagram to map out the different phase regions.

DOT Script for a Hypothetical Phase Diagram:

Caption: Hypothetical microemulsion phase diagram.

Future Directions and Conclusion

The potential applications of this compound presented in this guide are just the beginning. Further research could explore its use in:

-

Structure-Activity Relationship (SAR) Studies: As a molecular scaffold to investigate the impact of the methoxy-terminated alkyl chain on biological activity.[6]

-

Polymer Chemistry: As a monomer or chain-transfer agent in polymerization reactions.

-

Cosmetic Formulations: As an emollient or solubilizer.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemsrc. 8-ethoxyoctan-1-ol,methane. [Link]

-

PubChem. 8-Methoxynaphthalene-1-ol. National Center for Biotechnology Information. [Link]

-

iChemical. 8-methoxycarbonyl octanol. [Link]

-

National Institutes of Health. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies. [Link]

-

Canadian Center of Science and Education. Synthesis of 8-Methoxy-1-Tetralone. [Link]

-

Royal Society of Chemistry. ADC Linkers Strategies for the Release of Alcohol-containing Payloads. [Link]

-

ResearchGate. Extended Surfactants Including an Alkoxylated Central Part Intermediate Producing a Gradual Polarity Transition-A Review of the Properties Used in Applications Such as Enhanced Oil Recovery and Polar Oil Solubilization in Microemulsions. [Link]

-

MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. [Link]

-

PubMed. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. [Link]

-

MDPI. Chemo-Enzymatic Synthesis of a Multi-Useful Chiral Building Block Molecule for the Synthesis of Medicinal Compounds. [Link]

-

RJPT. Role of Surfactant and Co-surfactant in Microemulsion: A Review. [Link]

-

ResearchGate. Most common surfactants employed in chemical enhanced oil recovery. [Link]

-

PubMed. Hydrogels formed by cross-linked polyvinylalcohol as colon-specific drug delivery systems. [Link]

-

ResearchGate. Most common surfactants employed in chemical enhanced oil recovery. [Link]

-

Michigan State University. Principles of Organic Synthesis. [Link]

-

ResearchGate. The 8 building-block mixture. [Link]

-

PubMed. Octacosanol: Biological activities and bioavailability enhancement strategies. [Link]

-

National Institutes of Health. Studies on Surfactants, Cosurfactants, and Oils for Prospective Use in Formulation of Ketorolac Tromethamine Ophthalmic Nanoemulsions. [Link]

-

Journal of Drug Delivery and Therapeutics. GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constitu. [Link]

- Google Patents.

-

ResearchGate. Synthesis of 9-alkyl-8-methoxy-8-methyl-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles. [Link]

-

ResearchGate. 1,8-Cineole: a review of source, biological activities, and application. [Link]

-

National Institutes of Health. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. [Link]

-

Journal of Drug Delivery and Therapeutics. View of GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. [Link]

-

ResearchGate. Synthesis of 8-methylnonane-1,6,7-trien-4-one and related allenes as potentially useful synthetic precursors. [Link]

- Google P

- Google Patents.

Sources

- 1. This compound | C9H20O2 | CID 13180895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. C-1 Building Blocks in Organic Synthesis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. The effect of lengths of branched-chain fatty alcohols on the efficacy and safety of docetaxel-prodrug nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. matec-conferences.org [matec-conferences.org]

- 6. Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Octacosanol: Biological activities and bioavailability enhancement strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Research Roadmap: Investigating 8-Methoxyoctan-1-ol as a Potential Insect Pheromone

A Technical Guide for Chemical Ecologists and Pest Management Professionals

Abstract

The identification of novel insect pheromones is a critical driver of innovation in sustainable pest management. This guide outlines a comprehensive, technically grounded framework for the investigation of candidate semiochemicals, using 8-Methoxyoctan-1-ol as a hypothetical subject. While not currently established as a known insect pheromone, its chemical properties warrant a systematic evaluation. This document provides a roadmap for researchers, detailing the logical progression from initial discovery through chemical characterization, synthesis, and rigorous bioassays to validate potential pheromonal activity. The protocols and experimental designs described herein are intended to serve as a self-validating system, ensuring scientific integrity and reproducibility in the quest for new, effective, and environmentally benign pest control solutions.

Introduction: The Imperative for Novel Pheromone Discovery

Insect pheromones are chemical signals that mediate intraspecific communication, governing behaviors such as mating, aggregation, and trail-following.[1] Their species-specificity and high potency make them invaluable tools in integrated pest management (IPM) programs, where they are employed for population monitoring, mating disruption, and mass trapping.[2] The discovery of new pheromone components is essential for developing control strategies for a wider range of agricultural and public health pests.

This guide puts forth a hypothetical research program to investigate this compound as a potential, yet undiscovered, insect pheromone component. We will proceed as if this compound has been tentatively identified from an insect extract and requires comprehensive validation. The ensuing sections will provide a detailed, step-by-step approach that is broadly applicable to the study of any candidate semiochemical.

Chemical Profile: this compound

A thorough understanding of the candidate molecule's physicochemical properties is fundamental to its study.

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem |

| Molecular Weight | 160.25 g/mol | PubChem |

| Structure | CH3O(CH2)8OH | PubChem |

| Boiling Point | Not available | |

| Vapor Pressure | Not available | |

| Solubility | Not available |

A comprehensive literature search did not yield specific data on the boiling point, vapor pressure, or solubility of this compound. These parameters would need to be determined experimentally to inform its handling, formulation, and delivery in bioassays.

The Investigative Workflow: A Roadmap to Pheromone Validation

The process of validating a candidate pheromone is a multi-stage endeavor, requiring a logical and systematic progression of experiments. The following workflow represents a robust and self-validating approach.

Caption: A logical workflow for the validation of a candidate insect pheromone component.

Phase 1: Identification and Synthesis

3.1.1. Putative Identification from Insect Extracts

The initial step in discovering a new pheromone component is its detection in an extract from the target insect species. This is typically achieved using gas chromatography-mass spectrometry (GC-MS).[2]

Protocol: Extraction and GC-MS Analysis

-

Insect Rearing and Collection: Rear the target insect species under controlled conditions. Collect the body parts known to produce pheromones (e.g., abdominal tips of female moths) at the time of peak pheromone production.

-

Solvent Extraction: Extract the collected tissues with a non-polar solvent such as hexane for a predetermined period.

-

Concentration: Carefully concentrate the extract under a gentle stream of nitrogen.

-

GC-MS Analysis: Inject an aliquot of the concentrated extract into a GC-MS system. The resulting chromatogram will separate the individual components of the extract, and the mass spectrometer will provide fragmentation patterns for each component, allowing for putative identification by comparison to spectral libraries. It is at this stage that a novel peak corresponding to the mass spectrum of this compound would be hypothetically identified.

3.1.2. Chemical Synthesis of an Authentic Standard

To confirm the identity of the putative pheromone and to obtain sufficient quantities for bioassays, a synthetic route must be developed. The synthesis of insect pheromones often involves stereoselective methods to produce the correct isomer, as biological activity is frequently isomer-specific.[3][4]

Hypothetical Synthesis of this compound:

While a specific, published synthesis for this compound in the context of pheromone research is not available, a plausible route could involve:

-

Starting Material: 1,8-Octanediol.

-

Monoprotection: Selectively protect one of the hydroxyl groups.

-

Methylation: Methylate the unprotected hydroxyl group to form the methoxy ether.

-

Deprotection: Remove the protecting group to yield this compound.

The purity and structural integrity of the synthesized compound must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3]

Phase 2: Electrophysiological Screening

Electrophysiological assays provide a direct measure of the insect's olfactory response to a chemical stimulus.

3.2.1. Electroantennography (EAG)

EAG measures the overall electrical response of the insect antenna to a puff of odorant.[5][6] It is a rapid screening tool to determine if a compound is detected by the insect's olfactory system.[7]

Protocol: EAG Bioassay

-

Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two electrodes using conductive gel.[5]

-

Stimulus Preparation: Prepare serial dilutions of the synthesized this compound in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution to a filter paper strip.

-

Stimulus Delivery: Deliver a puff of air over the filter paper, carrying the volatilized compound to the antennal preparation.

-

Data Recording and Analysis: Record the resulting depolarization of the antenna. Compare the amplitude of the response to that of a positive control (a known pheromone component for the species) and a negative control (solvent only).

3.2.2. Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the insect antenna as a detector.[8][9] This allows for the identification of biologically active compounds within a complex mixture.[10][11]

Protocol: GC-EAD Analysis

-

System Setup: The effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., Flame Ionization Detector - FID), while the other is passed over an antennal preparation.[9]

-

Sample Injection: Inject either the natural insect extract or a synthetic blend containing this compound.

-

Data Acquisition: Simultaneously record the output from the FID and the EAG.

-

Data Analysis: Align the two chromatograms. A peak in the EAG trace that corresponds in retention time to a peak in the FID chromatogram indicates that the compound eluting at that time is biologically active. For our hypothetical case, a significant EAG response at the retention time of this compound would provide strong evidence of its role as a semiochemical.

Phase 3: Behavioral Bioassays

While electrophysiological assays confirm that a compound is detected, behavioral bioassays are necessary to determine its effect on the insect's behavior.[8]

3.3.1. Wind Tunnel Assays

Wind tunnels provide a controlled environment to study the flight behavior of insects in response to an odor plume.[12][13]

Protocol: Wind Tunnel Bioassay

-

Tunnel Setup: Establish a laminar airflow in the wind tunnel. Place a dispenser containing the synthetic this compound at the upwind end of the tunnel.

-

Insect Release: Release insects at the downwind end of the tunnel.

-

Behavioral Observation: Record key behaviors such as activation, upwind flight, casting, and landing at the source.[14]

-

Data Analysis: Compare the behavioral responses to this compound with those to a positive control and a negative control.

3.3.2. Field Trapping Experiments

The ultimate validation of a pheromone component's activity comes from demonstrating its effectiveness in the field.[15]

Protocol: Field Trapping Study

-

Trap and Lure Preparation: Prepare insect traps baited with lures containing synthetic this compound. Lures should be formulated to ensure a consistent release rate.

-

Experimental Design: Deploy traps in the field in a randomized block design. Include traps with different doses of the candidate compound, a positive control, and a negative control (unbaited trap).

-

Trap Monitoring: Regularly check the traps and record the number of target insects captured.

-

Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there is a significant difference in captures between the treatments.

Potential Applications in Pest Management

Should this compound be validated as a pheromone component for a key pest species, it could be integrated into IPM programs in several ways:

-

Monitoring: Baited traps can be used to detect the presence and monitor the population density of the pest, informing the timing of control measures.[16]

-

Mass Trapping: Deploying a high density of traps can remove a significant number of individuals from the population, reducing crop damage.[17]

-

Mating Disruption: Permeating the atmosphere with the synthetic pheromone can confuse males and prevent them from locating females, thereby reducing mating success.

Conclusion

The investigation of novel compounds like this compound as potential insect pheromones is a scientifically rigorous process that holds significant promise for the development of next-generation pest management tools. The workflow and protocols outlined in this guide provide a comprehensive and self-validating framework for such research. By adhering to these principles of scientific integrity, researchers can confidently identify and validate new semiochemicals, contributing to a more sustainable and environmentally responsible approach to agriculture and public health.

References

- Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.

-

Science.gov. (n.d.). chromatography-electroantennogram detection gc-ead: Topics by Science.gov. Retrieved from [Link]

- Francke, W., & Schulz, S. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022.

-

Wikipedia. (2024, November 26). Insect pheromones. Retrieved from [Link]

- Srinivasan, R., & Sridhar, V. (2021). Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management. Insects, 12(5), 449.

- Baker, T. C., & Cardé, R. T. (1984). Wind Tunnels in Pheromone Research. In H. E. Hummel & T. A. Miller (Eds.), Techniques in Pheromone Research (pp. 73-90). Springer.

-

Growing Produce. (2010, April 1). Insect Monitoring Project Using Pheromone Traps. Retrieved from [Link]

-

JoVE. (2021, March 10). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupled gas chromatography-electroantennographic detection (GC-EAD) chromatograms showing the responses from an antenna of a male Stenotus rubrovittatus (top trace) to a crude extract of unmated females. Retrieved from [Link]

- Cossé, A. A., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Organic & Biomolecular Chemistry, 21(7), 1436-1447.

- Li, G., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11425.

-

Frontiers in Ecology and Evolution. (2022, December 4). GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection. Retrieved from [Link]

-

University of Kentucky Entomology. (n.d.). Using Pheromone Traps in Field Crops. Retrieved from [Link]

-

bioRxiv. (2023, April 21). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects. Retrieved from [Link]

-

Journal of Oil Palm Research. (2016). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Retrieved from [Link]

-

Plantix. (2023, July 5). How to make Pheromone traps for insect control in field crops. Retrieved from [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

-

USDA ARS. (n.d.). Active Spaces of Pheromone Traps for Plodia interpunctella (Lepidoptera: Pyralidae) in Enclosed Environments. Retrieved from [Link]

-

Alberts, B. (n.d.). INSECT PHEROMONES. Retrieved from [Link]

-

Biodiversity Heritage Library. (n.d.). A WIND TUNNEL BIOASSAY SYSTEM FOR SCREENING MOSQUITO REPELLENTS. Retrieved from [Link]

-

Research Trend. (2022, June 17). Dose Optimization in a Wind Tunnel to Determine the Effective Concentration preferred by Male Fall Armyworm Moths. Retrieved from [Link]

-

YouTube. (2023, February 8). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview. Retrieved from [Link]

-

JoVE. (2012, May 6). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Retrieved from [Link]

-

New Era Agriculture Magazine. (2024, January). Pheromone Trapping: Advancements and Innovations in Pest Management Technologies. Retrieved from [Link]

-

ePrints Soton. (2022, July 4). Isolation and identification of insect pheromones. Retrieved from [Link]

-

ResearchGate. (2016, February 20). (PDF) Identification and Synthesis of New Pheromones. Retrieved from [Link]

Sources

- 1. Insect pheromones - Wikipedia [en.wikipedia.org]

- 2. Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ockenfels-syntech.com [ockenfels-syntech.com]

- 7. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 9. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ento.psu.edu [ento.psu.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. researchtrend.net [researchtrend.net]

- 15. Using Pheromone Traps in Field Crops | Entomology [entomology.mgcafe.uky.edu]

- 16. growingproduce.com [growingproduce.com]

- 17. researchgate.net [researchgate.net]

Investigating the Potential Natural Occurrence of 8-Methoxyoctan-1-ol: A Technical Guide for Researchers

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential natural occurrence of 8-methoxyoctan-1-ol. While direct evidence for the natural existence of this molecule is currently limited in publicly accessible literature, this document outlines a systematic and scientifically rigorous approach to its investigation. We will delve into hypothesized biosynthetic pathways, strategic selection of potential natural sources, and detailed methodologies for extraction, purification, and structural elucidation.

Introduction: The Case for Investigating this compound

This compound (C₉H₂₀O₂) is a long-chain bifunctional organic molecule.[1][2][3] Its structure, featuring a primary alcohol at one end and a methoxy group at the other, suggests potential roles in signaling, membrane structure, or as a precursor to more complex lipids. While its synthetic counterparts and similar structures have applications, the question of its natural origin remains unanswered. The discovery of novel natural products is a cornerstone of drug discovery and biotechnology, and a systematic search for this compound could unveil new biochemical pathways and bioactive compounds.

This guide is structured to provide a logical workflow for the investigation, from initial hypothesis to final structural confirmation.

Hypothetical Biosynthesis and Potential Natural Sources

The absence of direct evidence for the biosynthesis of this compound necessitates a theoretical approach to guide the search for its natural sources. We can hypothesize its formation through modifications of common fatty acid or polyketide biosynthetic pathways.

Hypothesized Biosynthetic Pathways

A plausible biosynthetic route to this compound could involve the following key steps:

-

Fatty Acid Synthesis: The backbone of the molecule, an eight-carbon chain, is likely derived from the fatty acid synthesis pathway, starting from acetyl-CoA and malonyl-CoA.

-

Reduction: The terminal carboxylic acid of an octanoic acid precursor would be reduced to a primary alcohol, a common enzymatic reaction in many organisms.

-

Hydroxylation and Methylation: The introduction of the methoxy group at the C8 position likely proceeds through a two-step enzymatic process:

-

Hydroxylation: A hydroxyl group is introduced at the C8 position by a cytochrome P450 monooxygenase or a similar enzyme.

-

Methylation: A methyltransferase enzyme would then catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxyl group, forming the methoxy ether linkage.

-

The following diagram illustrates this hypothetical biosynthetic workflow:

Caption: Hypothetical biosynthetic pathway for this compound.

Targeted Selection of Natural Sources

Based on the hypothetical biosynthesis, the search for this compound should focus on organisms known for producing a diverse array of lipids and secondary metabolites. Potential sources include:

-